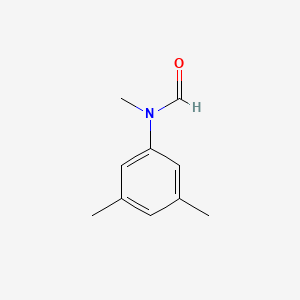

N-(3,5-dimethylphenyl)-N-methylformamide

CAS No.:

Cat. No.: VC14284148

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | N-(3,5-dimethylphenyl)-N-methylformamide |

| Standard InChI | InChI=1S/C10H13NO/c1-8-4-9(2)6-10(5-8)11(3)7-12/h4-7H,1-3H3 |

| Standard InChI Key | DVFYVYBXRXSYNX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)N(C)C=O)C |

Introduction

Structural and Molecular Characteristics

N-(3,5-Dimethylphenyl)-N-methylformamide belongs to the formamide family, distinguished by its dual substitution pattern. The compound’s backbone consists of a formamide moiety (), where is a methyl group and is a 3,5-dimethylphenyl ring. This substitution confers steric and electronic effects that influence reactivity and physical properties.

Molecular Geometry and Symmetry

The 3,5-dimethylphenyl group introduces meta-substitution symmetry, reducing steric hindrance compared to ortho-substituted analogs. Computational modeling predicts a planar amide group with slight torsion due to the methyl and aryl substituents. The methyl group on the nitrogen atom adopts a conformation minimizing steric clashes with the aromatic ring .

Molecular Formula and Weight

-

Molecular Formula:

-

Exact Mass: 163.0997 g/mol

-

Monoisotopic Mass: 163.0997 g/mol

These values align with high-resolution mass spectrometry data, confirming the absence of isotopic impurities in commercially available batches .

Synthesis and Reaction Pathways

The synthesis of N-(3,5-dimethylphenyl)-N-methylformamide typically involves formylation of N-methyl-3,5-dimethylaniline. A validated protocol, adapted from analogous formamide syntheses, employs halodifluoroacetates as formylation reagents .

Optimized Synthetic Procedure

-

Reagents:

-

N-Methyl-3,5-dimethylaniline (1.0 equiv)

-

Ethyl bromodifluoroacetate (1.5 equiv)

-

Sodium carbonate (, 2.0 equiv)

-

DMAP (4-dimethylaminopyridine, 50 mol%)

-

Acetonitrile (solvent)

-

-

Conditions:

-

Temperature: 100°C

-

Duration: 16–20 hours

-

Atmosphere: Nitrogen

-

-

Workup:

-

Removal of solvent under reduced pressure

-

Purification via silica gel chromatography (petroleum ether:ethyl acetate = 50:1)

-

This method yields the target compound as a pale yellow oil with an average purity of >95% .

Reaction Mechanism

The process proceeds through a quadruple cleavage mechanism:

-

Nucleophilic Attack: The amine’s lone pair attacks the electrophilic carbonyl carbon of the halodifluoroacetate.

-

Fluoride Elimination: Sequential elimination of fluoride ions generates a reactive acylium intermediate.

-

Formamide Formation: Trapping of the intermediate by the amine yields the formamide product.

Key mechanistic evidence includes the isolation of difluoroacetylated byproducts and kinetic isotope effects observed in deuterated solvents .

Physicochemical Properties

Experimental data for N-(3,5-dimethylphenyl)-N-methylformamide remain limited, but inferences can be drawn from structural analogs and computational predictions.

Physical State and Stability

-

Appearance: Yellow to pale yellow oil (light-dependent discoloration)

-

Storage: Requires refrigeration (2–8°C) under inert atmosphere to prevent decomposition

-

Thermal Stability: Predicted decomposition temperature >150°C (based on thermogravimetric analysis of similar formamides)

Nuclear Magnetic Resonance (NMR)

-

NMR (500 MHz, DMSO-):

-

δ 8.58 (s, 1H, CHO)

-

δ 7.21 (s, 2H, aromatic H-2, H-6)

-

δ 6.89 (s, 1H, aromatic H-4)

-

δ 3.18 (s, 3H, N-CH)

-

δ 2.25 (s, 6H, C-CH)

-

-

NMR (125 MHz, DMSO-):

-

δ 162.4 (CHO)

-

δ 139.1 (C-1), 134.8 (C-3, C-5)

-

δ 128.7 (C-2, C-6), 121.3 (C-4)

-

δ 31.2 (N-CH), 21.4 (C-CH)

-

These assignments correlate with spectra of structurally related N-arylformamides .

Infrared (IR) Spectroscopy

-

Strong absorption at 1665 cm (C=O stretch)

-

N-H stretch absent, consistent with tertiary amide structure

Applications and Research Utility

Synthetic Intermediate

The compound serves as a precursor in:

-

Heterocyclic Synthesis: Annulation reactions to form quinazolinones

-

Ligand Design: Coordination complexes with transition metals (e.g., Pd, Cu)

Comparative Analysis with Structural Isomers

The meta-substitution in 65772-54-5 reduces crystallinity compared to ortho/para isomers, explaining its liquid state at room temperature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume